Product packaging for Methyl 2-(3-bromopyridin-4-yl)acetate(Cat. No.:CAS No. 162615-12-5)

Methyl 2-(3-bromopyridin-4-yl)acetate

Cat. No.: B168981
CAS No.: 162615-12-5
M. Wt: 230.06 g/mol
InChI Key: AMMJWCPUBIBZEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Brominated Pyridine (B92270) Derivatives in Synthetic Chemistry

The introduction of a bromine atom to the pyridine ring, creating brominated pyridine derivatives, significantly enhances their utility as synthetic intermediates. googleapis.com The carbon-bromine bond is a versatile functional group that can participate in a wide range of chemical reactions. For instance, bromopyridines are key substrates in cross-coupling reactions, such as the Suzuki and Sonogashira couplings, which are powerful methods for forming new carbon-carbon bonds. acs.org These reactions allow for the attachment of various molecular fragments to the pyridine core, enabling the construction of complex molecules. The position of the bromine atom on the pyridine ring influences its reactivity and the types of structures that can be synthesized. This strategic placement of a reactive handle makes brominated pyridines valuable building blocks in the synthesis of pharmaceuticals, agrochemicals, and novel materials. uzh.ch

Overview of Ester Functional Groups in Organic Synthesis

Esters are a class of organic compounds characterized by a carbon atom double-bonded to one oxygen atom and single-bonded to another oxygen atom, which is in turn bonded to another carbon group. pressbooks.pub This functional group, represented as R-COOR', is prevalent in both natural and synthetic compounds. chemistrytalk.org In organic synthesis, esters are highly versatile. They can be prepared through the esterification of carboxylic acids and alcohols, a reaction often catalyzed by acid. fsu.edu Esters themselves can undergo a variety of transformations. For example, they can be hydrolyzed back to carboxylic acids and alcohols, or they can react with nucleophiles at the carbonyl carbon. pressbooks.pub The ester group's polarity allows it to participate in hydrogen bonding as an acceptor, influencing the physical properties of a molecule, such as its boiling point and solubility. chemistrytalk.org

Research Context of Methyl 2-(3-bromopyridin-4-yl)acetate within Heterocyclic Chemistry

This compound is a specific heterocyclic compound that combines the features of a brominated pyridine and a methyl ester. Its structure consists of a pyridine ring substituted with a bromine atom at the 3-position and a methyl acetate (B1210297) group at the 4-position. This particular arrangement of functional groups makes it a valuable intermediate in the synthesis of more complex molecules. The bromine atom provides a reactive site for cross-coupling reactions, while the ester group can be modified through various reactions, such as hydrolysis or amidation. acs.orgpressbooks.pub Researchers utilize this compound as a building block to construct novel heterocyclic structures with potential applications in medicinal chemistry and materials science. The study of its reactions and properties contributes to the broader understanding of heterocyclic chemistry and the development of new synthetic methodologies.

Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC8H8BrNO2
Molecular Weight230.061 g/mol
Boiling Point281.0±25.0 °C (Predicted)
Density1.517±0.06 g/cm3 (Predicted)
pKa2.87±0.18 (Predicted)
Storage TemperatureRoom Temperature
FormLiquid
Table generated from data from ChemicalBook. chemicalbook.com

Spectroscopic Data of a Related Compound: Methyl 2-(3-bromopyridin-2-yl)acetate

Spectroscopic DataValue
Monoisotopic Mass228.97385 Da
XlogP (predicted)1.4
Table generated from data from PubChemLite. uni.lu

Interactive Data Table: Predicted Collision Cross Section (CCS) of this compound Adducts

Adductm/zPredicted CCS (Ų)
[M+H]+229.98113137.7
[M+Na]+251.96307149.5
[M-H]-227.96657142.9
[M+NH4]+247.00767158.2
[M+K]+267.93701139.6
[M+H-H2O]+211.97111137.4
[M+HCOO]-273.97205158.5
[M+CH3COO]-287.98770185.7
[M+Na-2H]-249.94852145.7
[M]+228.97330158.1
[M]-228.97440158.1
Table generated from data from PubChemLite. uni.lu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8BrNO2 B168981 Methyl 2-(3-bromopyridin-4-yl)acetate CAS No. 162615-12-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(3-bromopyridin-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-12-8(11)4-6-2-3-10-5-7(6)9/h2-3,5H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMMJWCPUBIBZEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=NC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80454704
Record name Methyl 2-(3-bromopyridin-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80454704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162615-12-5
Record name Methyl 2-(3-bromopyridin-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80454704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-(3-bromopyridin-4-yl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Reactivity and Mechanistic Investigations of Methyl 2 3 Bromopyridin 4 Yl Acetate

Reactivity of the Bromine Atom on the Pyridine (B92270) Ring

The bromine atom at the C-3 position of the pyridine ring is a key site for synthetic modification. Its reactivity is influenced by the electronic nature of the pyridine ring and the position of the substituents.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a significant reaction pathway for haloarenes, particularly when the aromatic ring is activated by electron-withdrawing groups. In the case of pyridines, the ring nitrogen itself acts as an electron-withdrawing group, making the ring more susceptible to nucleophilic attack than benzene (B151609). wikipedia.org SNAr reactions on the pyridine ring are most favorable at the 2- and 4-positions (ortho and para to the nitrogen), as the negative charge of the intermediate (a Meisenheimer complex) can be effectively delocalized onto the electronegative nitrogen atom. stackexchange.comyoutube.com

For Methyl 2-(3-bromopyridin-4-yl)acetate, the bromine atom is at the 3-position. Direct nucleophilic attack at this position is generally less favored because the resulting anionic intermediate cannot delocalize the negative charge onto the ring nitrogen. stackexchange.com Consequently, 3-halopyridines are often much less reactive in SNAr reactions compared to their 2- and 4-halo counterparts. youtube.com The presence of the methyl acetate (B1210297) group at the 4-position, which can exert an electron-withdrawing effect, may not be sufficient to activate the adjacent C-3 position for a conventional SNAr addition-elimination mechanism under standard conditions.

Pyridyne Intermediates and Isomerization Processes

An alternative pathway for the substitution of 3-bromopyridines involves the formation of a highly reactive pyridyne intermediate. In the presence of a strong base, such as sodium amide or potassium hydroxide with a crown ether, deprotonation can occur at the C-4 position, which is activated by the adjacent ring nitrogen and the bromine atom. nih.govrsc.org Subsequent elimination of hydrogen bromide leads to the formation of a strained 3,4-pyridyne intermediate. wikipedia.org

This pyridyne intermediate is a powerful electrophile and will rapidly react with any available nucleophile. The nucleophilic addition can occur at either C-3 or C-4 of the pyridyne. nih.gov This lack of regioselectivity leads to the formation of a mixture of 3- and 4-substituted pyridine products. nih.gov This process represents a formal isomerization, where a reaction starting with a 3-bromo derivative can yield a 4-substituted product. nih.govrsc.org Mechanistic studies have confirmed that the isomerization of 3-bromopyridines to 4-bromopyridines proceeds through these pyridyne intermediates, and the selectivity for the 4-substituted product is often driven by a subsequent, more facile SNAr reaction on the 4-halo intermediate. nih.govrsc.org

This tandem isomerization/substitution strategy is synthetically useful, as it allows for the use of more readily available 3-bromopyridines to access less stable or less accessible 4-substituted pyridines. nih.gov

Cross-Coupling Reactions with Aryl and Alkyl Moieties

The bromine atom on this compound serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the bromopyridine with an organoboron reagent, such as a boronic acid or ester, in the presence of a base. libretexts.org It is a versatile method for forming C-C bonds with aryl, heteroaryl, vinyl, or alkyl groups. The catalytic cycle involves oxidative addition of the bromopyridine to a Pd(0) complex, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Parameter Typical Conditions for Suzuki-Miyaura Coupling
Catalyst Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ with phosphine (B1218219) ligands (e.g., SPhos, XPhos)
Base K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃
Solvent Toluene, Dioxane, THF, DMF, often with water
Boron Reagent Aryl/Alkylboronic acids or esters (e.g., pinacol esters)
Temperature Room temperature to reflux (~80-110 °C)

Heck Reaction: The Heck reaction couples the bromopyridine with an alkene in the presence of a palladium catalyst and a base. wikipedia.org This reaction forms a new C-C bond at an sp²-hybridized carbon of the alkene, typically with high trans selectivity. organic-chemistry.org The mechanism involves oxidative addition of the aryl bromide, migratory insertion of the alkene, and subsequent β-hydride elimination. libretexts.org

Parameter Typical Conditions for Heck Reaction
Catalyst Pd(OAc)₂, PdCl₂, Pd/C with phosphine ligands (e.g., PPh₃, P(o-tolyl)₃)
Base Et₃N, K₂CO₃, NaOAc
Solvent DMF, NMP, Acetonitrile (B52724), Toluene
Alkene Acrylates, styrenes, and other electron-deficient or neutral alkenes
Temperature High temperatures (~80-140 °C)

Sonogashira Coupling: This reaction involves the palladium- and copper-cocatalyzed coupling of the bromopyridine with a terminal alkyne. scirp.orgresearchgate.net It is a highly efficient method for the synthesis of arylalkynes. The reaction is believed to proceed through a catalytic cycle where palladium activates the aryl bromide and copper facilitates the transfer of the alkynyl group. scirp.org

Parameter Typical Conditions for Sonogashira Coupling
Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄ with a copper(I) co-catalyst (e.g., CuI)
Base A strong amine base such as triethylamine (Et₃N) or diisopropylamine (DIPA)
Solvent THF, DMF, Toluene, or the amine base itself
Alkyne Terminal aryl or alkyl alkynes
Temperature Room temperature to ~100 °C

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is used to form carbon-nitrogen bonds by reacting the aryl bromide with a primary or secondary amine. wikipedia.orglibretexts.org The reaction requires a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is crucial and has evolved to include sterically hindered biarylphosphines that promote efficient coupling for a wide range of substrates. organic-chemistry.org

Parameter Typical Conditions for Buchwald-Hartwig Amination
Catalyst Pd₂(dba)₃, Pd(OAc)₂ with specialized phosphine ligands (e.g., BINAP, Xantphos, BrettPhos)
Base NaOt-Bu, K₂CO₃, Cs₂CO₃
Solvent Toluene, Dioxane, THF
Amine Primary or secondary alkyl or aryl amines
Temperature Room temperature to reflux (~80-110 °C)

Transformations Involving the Ester Group

The methyl ester functionality provides another site for chemical modification, allowing for the synthesis of related carboxylic acids, amides, and alcohols.

Hydrolysis and Transesterification Reactions

The methyl ester group of this compound can undergo hydrolysis to yield the corresponding carboxylic acid, 2-(3-bromopyridin-4-yl)acetic acid. This reaction is typically carried out under either acidic or basic conditions.

Base-catalyzed hydrolysis (saponification): Treatment with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, followed by acidic workup, will efficiently convert the ester to the carboxylic acid.

Acid-catalyzed hydrolysis: This is an equilibrium process that involves heating the ester with water in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction can be catalyzed by either an acid or a base. For example, reacting this compound with ethanol (B145695) in the presence of an acid catalyst would lead to the formation of Ethyl 2-(3-bromopyridin-4-yl)acetate. Pyridine derivatives themselves can act as catalysts in acyl transfer reactions, proceeding through a reactive acetylpyridinium ion intermediate. acs.org

Reduction to Alcohol Derivatives

The ester group can be reduced to a primary alcohol, yielding 2-(3-bromopyridin-4-yl)ethanol. This transformation is a fundamental reaction in organic synthesis. Strong reducing agents are typically required to reduce an ester.

Lithium Aluminum Hydride (LiAlH₄): This is a powerful and common reagent for the reduction of esters to primary alcohols. The reaction is typically performed in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup.

Sodium Borohydride (NaBH₄): This reagent is generally not reactive enough to reduce esters on its own, but its reactivity can be enhanced by the addition of certain additives or by using specific solvent systems.

These transformations of the ester group are valuable for creating derivatives with different physical, chemical, and biological properties, while leaving the synthetically useful bromine atom intact for subsequent cross-coupling or substitution reactions.

Condensation and Amidation Reactions

The presence of α-hydrogens on the acetate group of this compound makes it susceptible to a range of condensation reactions where it can act as a nucleophile after deprotonation.

Condensation Reactions:

One of the fundamental reactions of esters with α-hydrogens is the Claisen condensation, a base-catalyzed self-condensation to form a β-keto ester. wikipedia.orglibretexts.orgbyjus.comlibretexts.org In a classic Claisen condensation, an ester enolate attacks the carbonyl group of another ester molecule. libretexts.orglibretexts.org For this compound, this would involve the formation of a pyridyl-substituted β-keto ester. The reaction is typically driven to completion by the deprotonation of the resulting β-keto ester, which has a highly acidic methylene (B1212753) group flanked by two carbonyl functionalities. wikipedia.orglibretexts.org

Mixed or crossed Claisen condensations, where the ester enolate reacts with a different carbonyl compound (that ideally cannot enolize itself), are also possible. wikipedia.orglibretexts.org This approach can be utilized to synthesize a variety of β-dicarbonyl compounds.

Amidation Reactions:

The ester functionality of this compound can be converted to an amide through reaction with an amine. This transformation, known as amidation or aminolysis, typically involves the nucleophilic attack of an amine on the ester carbonyl group, followed by the elimination of methanol (B129727). A variety of methods are available for amide synthesis, some of which are catalyzed. nih.govresearchgate.netlibretexts.org For instance, ruthenium catalysts have been employed for the atom-economical synthesis of amides from carboxylic acids (derived from the ester) and amines, proceeding through a vinyl ester intermediate. nih.gov

The reactivity of the C-Br bond on the pyridine ring also allows for amination reactions, such as the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-nitrogen bonds. nih.gov The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the aminated product. nih.govgessnergroup.com The choice of phosphine ligands is crucial in these reactions as they influence the catalytic activity and selectivity. gessnergroup.com

Reactivity of the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom of this compound plays a significant role in its chemical behavior, particularly in its ability to coordinate to metal centers and its basicity.

Coordination Chemistry Potential

Pyridine and its derivatives are well-known ligands in coordination chemistry, capable of forming stable complexes with a wide range of transition metals. libretexts.org The nitrogen atom acts as a Lewis base, donating its lone pair to a metal cation. libretexts.org In the case of this compound, the pyridine nitrogen can coordinate to a metal center, and depending on the metal and reaction conditions, the ester carbonyl oxygen could also potentially be involved in chelation, although this is less common for simple esters.

The coordination of pyridyl ligands can lead to the formation of various geometries, including octahedral and square planar complexes. libretexts.org The electronic properties of the pyridine ring, influenced by the bromo and methyl acetate substituents, will affect the strength of the metal-ligand bond. The coordination of the pyridine nitrogen can also influence the reactivity of the other functional groups in the molecule. For instance, coordination to a Lewis acidic metal center can activate the pyridine ring towards certain reactions or alter the acidity of the α-protons on the acetate group.

Protonation and Basicity Effects

The pyridine nitrogen atom imparts basic properties to this compound. The pKa of the conjugate acid of pyridine is approximately 5.25. libretexts.org The presence of the electron-withdrawing bromine atom at the 3-position is expected to decrease the basicity of the pyridine nitrogen in this compound compared to unsubstituted pyridine. This is due to the inductive effect of the bromine, which reduces the electron density on the nitrogen atom, making it a weaker base.

The protonation state of the pyridine nitrogen can have a significant impact on the reactivity of the molecule. For example, under acidic conditions, the protonated pyridinium (B92312) species will be less nucleophilic and the electron-withdrawing effect of the positively charged nitrogen will be enhanced, potentially influencing the reactivity of the ester and the C-Br bond.

Mechanistic Studies of Specific Transformations

Understanding the detailed mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and controlling product selectivity.

Elucidation of Reaction Pathways using Kinetic Isotope Effects

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining the rate-limiting step and probing the structure of transition states. A primary KIE is observed when a bond to the isotopically substituted atom is broken in the rate-determining step. nih.gov For reactions involving this compound, a primary deuterium KIE could be used to investigate reactions where a C-H bond at the α-position of the acetate group is cleaved in the rate-determining step, such as in enolate formation during a Claisen condensation. libretexts.org A significant kH/kD value would indicate that C-H bond breaking is involved in the slowest step of the reaction. nih.gov

Secondary KIEs, which occur when the isotopic substitution is at a position not directly involved in bond breaking, can provide information about changes in hybridization at a particular atom between the ground state and the transition state. acs.org For example, a secondary KIE could be used to probe the mechanism of nucleophilic substitution at the carbonyl carbon of the ester.

Role of Catalysts and Ligands in Reaction Selectivity

Catalysts and ligands play a pivotal role in controlling the outcome of many reactions involving this compound, particularly in cross-coupling reactions at the C-Br bond.

In palladium-catalyzed reactions such as the Suzuki-Miyaura coupling, the choice of phosphine ligand is critical. libretexts.orgnih.gov The ligand influences the electronic and steric properties of the palladium center, which in turn affects the rates of the individual steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. nih.govlibretexts.org For example, electron-rich and bulky phosphine ligands can enhance the rate of oxidative addition of the C-Br bond to the Pd(0) center and promote the reductive elimination step. nih.govresearchgate.net

Ligand-controlled regioselectivity is a key concept in the cross-coupling of polyhalogenated pyridines. researchgate.net By carefully selecting the ligand, it is possible to direct the reaction to a specific halogen-substituted position. researchgate.net For a molecule like this compound, while there is only one bromine, in related di- or tri-substituted pyridines, the ligand can dictate which C-X bond reacts preferentially. This control is often attributed to the steric and electronic effects of the ligand influencing the stability of the oxidative addition transition state. researchgate.net

Derivatization and Functionalization Strategies for Structural Modification

Bromine Functionalization via Cross-Coupling Reactions

The bromine atom at the C-3 position of the pyridine (B92270) ring is a key functional group for derivatization, primarily through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds.

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming C-C bonds, coupling an organoboron reagent with an organic halide. youtube.comlibretexts.org This reaction is highly effective for aryl and heteroaryl systems. youtube.comlibretexts.org For substrates like Methyl 2-(3-bromopyridin-4-yl)acetate, the 3-bromo position can be coupled with various aryl or heteroaryl boronic acids or their esters. nih.govnih.gov The reaction typically requires a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine (B1218219) ligand, and a base. youtube.comlibretexts.orgnih.gov The choice of catalyst, ligand, base, and solvent can significantly influence the reaction's efficiency and yield. youtube.com Studies on similar 3-bromopyridine (B30812) systems have shown that a variety of boronic acids can be successfully coupled, including those with electron-donating and electron-withdrawing groups. nih.govbeilstein-journals.org

Table 1: Examples of Suzuki-Miyaura Coupling Conditions for Bromo-pyridines

Catalyst System Base Solvent Temperature Yield Reference
Pd₂(dba)₃ / Ligand 1 KF Dioxane RT 82-91% nih.gov
Pd(PPh₃)₄ K₂CO₃ Toluene/Methanol (B129727)/Water - High beilstein-journals.org

This table presents representative conditions. Yields are specific to the substrates and boronic acids used in the cited studies.

Beyond the Suzuki-Miyaura coupling, the bromine atom on the pyridine ring can participate in a variety of other palladium-catalyzed transformations.

Heck Reaction : The Heck reaction couples the aryl bromide with an alkene to form a new C-C bond, typically with trans selectivity. organic-chemistry.orgnih.gov This reaction is catalyzed by palladium complexes and requires a base. organic-chemistry.org While challenging for some bromo-heteroarenes due to potential dehalogenation, specific conditions, including the use of certain ligands or additives, can facilitate the reaction. beilstein-journals.org

Sonogashira Coupling : This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to form an alkynylpyridine derivative. wikipedia.orgscirp.orglibretexts.orgorganic-chemistry.org The reaction is generally carried out under mild conditions with an amine base. wikipedia.orgorganic-chemistry.org This method is highly effective for creating sp²-sp carbon-carbon bonds. scirp.org

Buchwald-Hartwig Amination : This reaction forms a C-N bond by coupling the aryl bromide with a primary or secondary amine. mit.edusemanticscholar.org It is a powerful tool for synthesizing arylamines. The reaction requires a palladium catalyst, a suitable phosphine ligand (often a bulky biarylphosphine), and a base. mit.edunih.gov This method has been successfully applied to unprotected bromo-heterocycles like bromoimidazoles and bromopyrazoles. mit.edu

C-O Bond Formation : Palladium-catalyzed C-O coupling reactions can be used to synthesize aryl ethers by reacting the aryl bromide with an alcohol or a phenol. These reactions typically require a palladium catalyst, a specific ligand, and a strong base.

Modifications at the Acetate (B1210297) Side Chain

The acetate side chain, specifically the methyl ester, provides another avenue for extensive structural modification.

The methyl ester of this compound can be readily hydrolyzed to its corresponding carboxylic acid, 2-(3-bromopyridin-4-yl)acetic acid, under standard basic or acidic conditions. This carboxylic acid is a key intermediate for the synthesis of amides. bldpharm.com The amide bond is one of the most common linkages in medicinal chemistry. growingscience.comhepatochem.com The coupling of the carboxylic acid with a primary or secondary amine is typically facilitated by a coupling reagent. growingscience.comhepatochem.com A wide array of reagents has been developed for this purpose, including carbodiimides like DCC and EDC, as well as uronium/aminium reagents such as HATU. growingscience.comfishersci.co.uk These reactions are usually performed in an aprotic solvent in the presence of a non-nucleophilic base like DIPEA. growingscience.com

Table 2: Common Reagents for Amide Bond Formation

Coupling Reagent Additive/Base Common Solvent Reference
HATU DIPEA, TEA DMF, DCM growingscience.comfishersci.co.uk
DCC / EDC DMAP DCM, DMF growingscience.comfishersci.co.uk
POCl₃ / SOCl₂ Pyridine DCM growingscience.com

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. masterorganicchemistry.com This reaction can be catalyzed by either an acid (like sulfuric acid) or a base (like an alkoxide). masterorganicchemistry.combiofueljournal.com To drive the equilibrium towards the desired product, the alcohol reactant is often used as the solvent. masterorganicchemistry.com For example, reacting this compound with ethanol (B145695) under acidic conditions would yield Ethyl 2-(3-bromopyridin-4-yl)acetate. This method allows for the synthesis of a variety of ester derivatives from the parent methyl ester. The reactivity can be influenced by the nature of the alcohol, with primary alcohols generally being more reactive than secondary or tertiary alcohols in these transformations. researchgate.net

Schiff bases are compounds containing a carbon-nitrogen double bond (imine), typically formed by the condensation of a primary amine with an aldehyde or ketone. jocpr.commdpi.comnih.gov The reaction is often catalyzed by a small amount of acid. quora.com To form a Schiff base from this compound, the acetate side chain must first be converted into either an amino group or a formyl (aldehyde) group.

One synthetic route involves the hydrolysis of the ester to the carboxylic acid, followed by a Curtius or a similar rearrangement to yield an aminomethylpyridine derivative. This amine can then be condensed with a suitable aldehyde to form the desired Schiff base.

Alternatively, the ester can be reduced to the corresponding primary alcohol, which can then be oxidized to the aldehyde, 3-bromo-4-(formylmethyl)pyridine. This aldehyde can subsequently react with a primary amine to generate a Schiff base. Research on similar structures, such as pyridine-4-carbaldehyde, shows that they readily react with various aromatic and heterocyclic amines to form Schiff bases in good yields. jocpr.comresearchgate.netiaea.org The formation of the imine group is a versatile reaction for introducing further structural diversity. jocpr.commdpi.comnih.gov

The Versatile Role of this compound in Chemical Synthesis and Medicinal Chemistry

Introduction: this compound, a substituted pyridine derivative, has emerged as a valuable and versatile building block in the realms of complex molecule synthesis and medicinal chemistry research. Its unique structural features, including the reactive bromine atom and the ester functional group, make it a key intermediate for the construction of a diverse array of bioactive molecules. This article explores the significant applications of this compound, focusing on its role in the synthesis of pharmaceutical intermediates, agrochemicals, and the development of specific enzyme inhibitors.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules.

Prediction of Reaction Pathways and Transition States

For a molecule such as Methyl 2-(3-bromopyridin-4-yl)acetate, DFT calculations can be employed to map out potential reaction pathways for its synthesis or degradation. By calculating the energies of reactants, intermediates, transition states, and products, researchers can identify the most likely mechanisms for chemical transformations.

Transition State Theory: This theory is used in conjunction with DFT to locate the transition state—the highest energy point along a reaction coordinate. The structure and energy of the transition state are critical for determining the kinetic feasibility of a reaction. For instance, in the synthesis of derivatives of this compound, DFT could predict the activation energy required for various cross-coupling reactions, a common strategy for modifying pyridine (B92270) rings.

A hypothetical reaction pathway analysis might involve the following steps:

Optimization of the geometries of reactants and products.

Searching for the transition state structure connecting them.

Verification of the transition state by frequency analysis (it should have exactly one imaginary frequency).

Calculation of the intrinsic reaction coordinate (IRC) to ensure the transition state connects the desired reactant and product.

Thermochemical Analysis for Reaction Feasibility

Thermochemical analysis, using data derived from DFT calculations, is essential for predicting the spontaneity and equilibrium position of a reaction. Key thermodynamic parameters that can be calculated include:

Thermodynamic ParameterDescription
Enthalpy (ΔH) Represents the heat change of a reaction. An exothermic reaction (negative ΔH) is generally more favorable. DFT can be used to calculate the electronic energies of molecules, which are the primary contributors to enthalpy.
Entropy (ΔS) A measure of the disorder or randomness of a system. Reactions that lead to an increase in the number of molecules or greater conformational freedom typically have a positive ΔS. Vibrational frequencies from DFT calculations are used to determine entropy.
Gibbs Free Energy (ΔG) The ultimate determinant of reaction spontaneity under constant temperature and pressure (ΔG = ΔH - TΔS). A negative ΔG indicates a spontaneous reaction.

For this compound, a thermochemical analysis could, for example, assess the feasibility of its hydrolysis under different conditions or compare the stability of different conformers.

Electronic Structure Analysis (HOMO/LUMO, Charge Distribution)

The electronic structure of a molecule governs its reactivity and intermolecular interactions. DFT is an excellent tool for probing these properties.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. For this compound, the locations of the HOMO and LUMO densities would indicate the likely sites for nucleophilic and electrophilic attack, respectively.

Charge Distribution: The distribution of electron density within a molecule can be quantified using various methods, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis. This information reveals which atoms are electron-rich (nucleophilic) and which are electron-poor (electrophilic), providing further insight into the molecule's reactivity and how it will interact with other molecules. A molecular electrostatic potential (MEP) map visually represents the charge distribution, highlighting regions of positive and negative electrostatic potential.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in drug discovery for predicting the binding affinity and mode of action of a potential drug candidate.

Prediction of Ligand-Target Binding Interactions

If this compound were to be investigated as a potential inhibitor of a specific enzyme, molecular docking would be a critical first step. The process involves:

Obtaining the 3D structure of the target protein, usually from a repository like the Protein Data Bank (PDB).

Placing the 3D structure of this compound into the active site of the protein.

Using a scoring function to evaluate and rank different binding poses based on their predicted binding affinity.

The results of a docking study would reveal potential key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the compound and the amino acid residues of the target protein.

Understanding Structure-Activity Relationships (SAR)

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational methods, particularly molecular docking and Quantitative Structure-Activity Relationship (QSAR) models, are invaluable in this area.

By docking a series of analogues of this compound into a target protein, researchers can build a SAR model. For example, one could computationally explore how replacing the bromine atom with other substituents or modifying the methyl acetate (B1210297) group affects the binding affinity. This can lead to the rational design of more potent and selective compounds.

A hypothetical SAR table based on computational predictions might look like this:

Compound DerivativePredicted Binding Affinity (kcal/mol)Key Predicted Interactions
This compound-7.5Hydrogen bond with Ser123, hydrophobic interaction with Phe234
Methyl 2-(3-chloropyridin-4-yl)acetate-7.2Hydrogen bond with Ser123, reduced hydrophobic interaction
Methyl 2-(3-hydroxypyridin-4-yl)acetate-8.1Additional hydrogen bond with Asp120
2-(3-bromopyridin-4-yl)acetic acid-8.5Salt bridge with Lys78

Such computational data provides a roadmap for synthetic chemists to prioritize which novel compounds to synthesize and test experimentally, thereby accelerating the drug discovery process.

Advanced Quantum Chemical Analyses

Advanced quantum chemical analyses offer a detailed picture of the electron distribution, bonding interactions, and electrostatic properties of "this compound". These computational techniques are instrumental in understanding the molecule's stability, reactivity, and potential for nonlinear optical applications.

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, many-electron wavefunction of a molecule into a more intuitive Lewis-like structure of localized bonds, lone pairs, and antibonding orbitals. This analysis provides valuable information about charge distribution, hybridization, and the stabilizing effects of electron delocalization.

In a theoretical study on halogen-substituted pyridine Schiff bases, NBO analysis revealed significant delocalization of π-electrons across the aromatic rings, which contributes to the stability of the compounds mdpi.com. For "this compound," similar delocalization effects within the pyridine ring are expected. The analysis would also quantify the lone pair occupations on the nitrogen and oxygen atoms, as well as the polarization of the C-Br bond.

A key aspect of NBO analysis is the second-order perturbation theory analysis of the Fock matrix, which quantifies the energy of these donor-acceptor interactions. A higher interaction energy (E(2)) indicates a more significant stabilization. For instance, in a study of azopyridine ruthenium complexes, NBO analysis showed that the Ru-N bonding involved the delocalization of lone pair occupancies from the nitrogen atoms to the ruthenium center scirp.org. For "this compound," significant E(2) values would be expected for interactions involving the lone pairs of the nitrogen and oxygen atoms with the antibonding orbitals of the pyridine ring and the carbonyl group.

Table 1: Illustrative NBO Analysis Data for a Substituted Pyridine System

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP (1) Nπ* (C2-C3)5.8
LP (1) O(ester)σ* (C-C)2.5
π (C5-C6)π* (C2-C3)20.1
σ (C-H)σ* (C-Br)1.2

Note: This table is illustrative and based on general principles of NBO analysis for substituted pyridines. The values are not specific to "this compound" but represent typical interaction energies.

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. It provides a color-coded map where different colors represent different values of the electrostatic potential, offering a powerful tool for predicting the reactive sites of a molecule towards electrophilic and nucleophilic attack.

The MEP map is typically colored with red indicating regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, and blue indicating regions of positive electrostatic potential (electron-deficient), which are prone to nucleophilic attack. Green and yellow regions represent areas with near-zero or neutral potential researchgate.net.

For "this compound," the MEP map would be expected to show a significant region of negative potential around the nitrogen atom of the pyridine ring due to its lone pair of electrons. The oxygen atoms of the ester group would also exhibit negative potential. Conversely, the hydrogen atoms and the region around the bromine atom, particularly along the C-Br bond axis (the σ-hole), would likely show positive electrostatic potential, making them susceptible to nucleophilic interactions researchgate.net.

A computational study on 3-bromo-2-hydroxypyridine revealed that the negative potential is concentrated over the electronegative oxygen, nitrogen, and bromine atoms, while positive potential is located over the hydrogen atoms mdpi.com. Similarly, an analysis of various substituted pyridines showed distinct electrostatic potential maps depending on the nature and position of the substituents researchgate.netresearchgate.net. These studies support the prediction of reactive sites in "this compound."

Table 2: Predicted MEP Surface Characteristics for this compound

Molecular RegionPredicted Electrostatic PotentialPredicted Reactivity
Pyridine Nitrogen AtomNegative (Red/Yellow)Electrophilic Attack
Ester Oxygen AtomsNegative (Red/Yellow)Electrophilic Attack
Hydrogen AtomsPositive (Blue)Nucleophilic Attack
Bromine Atom (σ-hole)Positive (Blue)Nucleophilic Attack

Note: This table is based on general principles of MEP analysis for substituted pyridines and brominated aromatic compounds.

First-order hyperpolarizability (β) is a measure of the nonlinear optical (NLO) response of a molecule to an applied electric field. Molecules with large hyperpolarizability values are of significant interest for applications in optoelectronics and photonics. Computational calculations of β can predict the NLO properties of a molecule and guide the design of new materials with enhanced NLO activity.

The magnitude of the first-order hyperpolarizability is influenced by factors such as the presence of electron-donating and electron-withdrawing groups, the extent of π-conjugation, and intramolecular charge transfer. In substituted pyridines, the interplay of these factors can lead to significant NLO responses.

For "this compound," the pyridine ring acts as a π-system. The bromine atom, being an electron-withdrawing group, and the methyl acetate group can influence the charge distribution and polarizability of the molecule. Theoretical studies on other pyridine derivatives have shown that the nature and position of substituents have a profound effect on the hyperpolarizability journaleras.com. A computational study of 2-aminopyridinium p-toluenesulphonate confirmed its good nonlinear behavior through calculated static hyperpolarizability values ias.ac.in. Another study on 5-(Trifluoromethyl)pyridine-2-thiol also indicated considerable NLO properties based on its large calculated hyperpolarizability value journaleras.com.

The calculation of the first-order hyperpolarizability tensor components (β_xxx, β_xyy, etc.) and the total hyperpolarizability (β_tot) can provide a quantitative measure of the NBO response.

Table 3: Illustrative First-Order Hyperpolarizability Data for a Substituted Pyridine

ComponentValue (a.u.)
β_xxx150
β_xyy25
β_xzz15
β_yyy-10
β_yzz5
β_zzz20
β_tot 165

Note: This table is illustrative and based on typical hyperpolarizability calculations for pyridine derivatives. The values are not specific to "this compound."

Predictive Modeling for Synthesis Optimization

Computational modeling has become an indispensable tool in modern synthetic chemistry, offering the ability to predict reaction outcomes, explore reaction mechanisms, and optimize reaction conditions, thereby reducing experimental costs and time. For the synthesis of a functionalized molecule like "this compound," predictive modeling can provide valuable guidance.

The synthesis of substituted pyridines often involves challenges in controlling regioselectivity researchgate.net. Computational models, particularly those based on Density Functional Theory (DFT), can be used to study the reaction pathways of different synthetic routes. For example, in the synthesis of functionalized pyridines via reactions of pyridynes, DFT calculations of the aryne distortion model have been used to predict and explain the regioselectivity of nucleophilic additions nih.gov.

Predictive models can also be employed to screen potential catalysts and reaction conditions. By calculating the activation energies of different reaction steps, it is possible to identify the most favorable pathway and the optimal conditions to maximize the yield of the desired product. For instance, computational analysis of the reaction of titanium hydride with pyridine has provided a detailed energy profile of the hydrodenitrogenation process researchgate.net.

Furthermore, machine learning models are increasingly being used to predict the outcomes of chemical reactions. By training on large datasets of known reactions, these models can learn the complex relationships between reactants, reagents, and products. Such models could be applied to predict the optimal conditions for the synthesis of "this compound" or its derivatives. For example, machine learning models have been developed to predict the corrosion inhibition efficiency of pyridine-quinoline compounds, demonstrating the potential of these methods in chemical property prediction kneopen.com.

In the context of "this compound," predictive modeling could be used to:

Evaluate different synthetic strategies: Compare the feasibility and potential yields of various synthetic routes, such as the functionalization of a pre-existing pyridine ring or the de novo synthesis of the substituted ring.

Optimize reaction conditions: Computationally screen different solvents, temperatures, and catalysts to identify the conditions that favor the formation of the desired product while minimizing side reactions.

Understand reaction mechanisms: Elucidate the detailed steps of the synthetic pathway, including the identification of transition states and intermediates, to gain a deeper understanding of the reaction and identify potential bottlenecks.

By integrating these computational approaches, the synthesis of "this compound" can be approached in a more systematic and efficient manner, accelerating the development of this and other related functionalized pyridine compounds.

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of "Methyl 2-(3-bromopyridin-4-yl)acetate" by mapping the chemical environments of its hydrogen and carbon atoms.

Proton (¹H) NMR spectroscopy provides detailed information about the number and types of hydrogen atoms in the "this compound" molecule. The chemical shifts (δ) in the ¹H NMR spectrum are indicative of the electronic environment of each proton.

The typical ¹H NMR spectrum of "this compound" in a deuterated solvent like chloroform (B151607) (CDCl₃) would exhibit distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring, the methylene (B1212753) protons of the acetate (B1210297) group, and the methyl protons of the ester functionality. The aromatic protons typically appear in the downfield region (higher δ values) due to the deshielding effect of the aromatic ring current. The protons on the pyridine ring will show specific splitting patterns (e.g., doublets, singlets) depending on their coupling with neighboring protons. The methylene protons adjacent to the carbonyl group and the pyridine ring will also have a characteristic chemical shift, as will the singlet from the methyl ester group.

Proton Assignment Typical Chemical Shift (δ, ppm) Multiplicity
Pyridine H6.92-7.68m
Methylene (CH₂)~3.8s
Methyl (CH₃)~3.7s
Note: 'm' denotes a multiplet and 's' denotes a singlet. The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of "this compound". Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum.

The spectrum will show signals for the carbonyl carbon of the ester, the carbons of the pyridine ring, the methylene carbon, and the methyl carbon. The chemical shift of the carbonyl carbon is characteristically found at a high δ value (downfield). The aromatic carbons of the pyridine ring will appear in a specific range, with their exact positions influenced by the bromine substituent and the acetate group. The carbon atom bonded to the bromine will show a characteristic shift. The methylene and methyl carbons will appear at lower δ values (upfield).

Carbon Assignment Typical Chemical Shift (δ, ppm)
Carbonyl (C=O)~170
Pyridine C-Br~120
Other Pyridine C123.7-149.6
Methylene (CH₂)~40
Methyl (OCH₃)~52
Note: The exact chemical shifts can vary depending on the experimental conditions.

While specific dynamic NMR studies on "this compound" are not extensively reported in readily available literature, this technique could be employed to investigate conformational dynamics. For instance, hindered rotation around the C-C bond connecting the pyridine ring and the acetate group could be studied. By acquiring NMR spectra at different temperatures, one could potentially observe changes in the line shapes of the signals, which would provide information about the energy barriers associated with rotational processes. This can reveal insights into the molecule's flexibility and preferred conformations in solution.

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the ¹H and ¹³C NMR signals of "this compound".

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other. For "this compound," COSY would show cross-peaks between adjacent protons on the pyridine ring, helping to confirm their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. An HSQC spectrum would show a cross-peak connecting the ¹H signal of the methylene group to the ¹³C signal of the same group, and similarly for the methyl group and the aromatic C-H bonds. This provides a direct link between the proton and carbon skeletons.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ionized molecules, thereby providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is instrumental in confirming the molecular formula of "this compound" by measuring its mass with very high accuracy. The molecular formula of the compound is C₈H₈BrNO₂. synquestlabs.com

HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. The experimentally measured exact mass is compared to the theoretically calculated mass for the proposed molecular formula. A close match between these two values provides strong evidence for the correct elemental composition. Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern, with two major peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes), which further confirms the presence of a bromine atom in the molecule.

Ion Calculated m/z Observed m/z
[M+H]⁺229.9811Varies with instrument
[M+Na]⁺251.9631Varies with instrument
Note: The observed m/z values are dependent on the specific HRMS instrument and ionization method used.

Electrospray Ionization (ESI-MS) and Other Ionization Techniques

Electrospray Ionization-Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight and formula of polar molecules like this compound. In ESI-MS, the analyte is ionized by creating a fine spray of charged droplets, which allows for the formation of intact molecular ions with minimal fragmentation. The high-resolution mass data obtained can confirm the elemental composition of the molecule.

For this compound (C₈H₈BrNO₂), the monoisotopic mass is 228.97385 Da. uni.lu ESI-MS analysis typically detects the protonated molecule [M+H]⁺, as well as other common adducts. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated to aid in identification. uni.lu

Below is a table of predicted m/z values for various adducts of this compound based on computational models. uni.luuni.lu

AdductCalculated m/zPredicted Collision Cross Section (CCS) (Ų)
[M+H]⁺229.98113137.7
[M+Na]⁺251.96307149.5
[M+K]⁺267.93701139.6
[M+NH₄]⁺247.00767158.2
[M-H]⁻227.96657142.9

Fragmentation Pathway Analysis

Mass spectrometry fragmentation analysis provides structural information by breaking the molecular ion into smaller, charged fragments. The fragmentation pattern is a unique fingerprint of the molecule's structure. For this compound, fragmentation is expected to occur at the most labile bonds, primarily around the ester functional group and the methylene bridge. libretexts.orgmiamioh.edu

Key fragmentation pathways include:

Alpha-Cleavage: The bonds adjacent to the carbonyl group (C=O) are susceptible to cleavage. libretexts.orgmiamioh.edu This can result in the loss of the methoxy (B1213986) group (-OCH₃) to form an acylium ion, or the loss of the entire methoxycarbonyl group (-COOCH₃).

Loss of the Ester Group: Cleavage of the C-C bond between the methylene group and the pyridine ring can occur, leading to fragments corresponding to the bromopyridyl-methyl cation or the methyl acetate radical.

McLafferty Rearrangement: While less common for this specific structure, rearrangement reactions can sometimes occur if there are abstractable gamma-hydrogens. miamioh.edu

Isotopic Pattern: A crucial feature in the mass spectrum of this compound is the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. libretexts.org This results in characteristic doublet peaks for all bromine-containing fragments, separated by 2 Da, which is a definitive indicator of bromine's presence.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups within a molecule by probing its vibrational modes.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation at specific frequencies that correspond to the vibrations of chemical bonds. For this compound, characteristic absorption bands would confirm the presence of its key functional groups. For instance, a strong absorption band is expected for the ester carbonyl (C=O) stretch, typically appearing in the range of 1735-1750 cm⁻¹. nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR by measuring the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations.

The table below summarizes the expected vibrational frequencies and their assignments for this compound.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Technique
C-H (Aromatic)Stretching3000 - 3100IR/Raman
C-H (Aliphatic, -CH₂)Stretching2850 - 2960IR/Raman
C=O (Ester)Stretching1735 - 1750IR (Strong)
C=C, C=N (Pyridine Ring)Stretching1400 - 1600IR/Raman
C-O (Ester)Stretching1100 - 1300IR
C-BrStretching500 - 650IR/Raman

X-ray Crystallography for Unambiguous Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves diffracting X-rays off a single crystal of the compound to generate a diffraction pattern, which can then be mathematically transformed into a model of the electron density and, consequently, the atomic positions.

While a specific crystal structure for this compound is not publicly available as of August 2025, an analysis would provide unambiguous confirmation of its molecular structure and stereochemistry. The data obtained from such an experiment would include:

Crystal System: The crystal's classification based on its symmetry (e.g., monoclinic, triclinic). researchgate.netresearchgate.net

Space Group: The specific symmetry group of the crystal. researchgate.netresearchgate.net

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). researchgate.netnih.gov

Atomic Coordinates: The precise x, y, and z coordinates of each atom in the unit cell.

Bond Lengths and Angles: Exact measurements of the distances between bonded atoms and the angles they form, confirming the molecular geometry. nih.gov

This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding or π–π stacking, which govern the packing of molecules in the crystal lattice. nih.gov

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The resulting spectrum provides information about the electronic structure and conjugation within the molecule.

The UV-Vis spectrum of this compound is expected to show absorption bands arising from two main types of electronic transitions:

π → π transitions:* These high-intensity absorptions are due to the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the pyridine ring and the carbonyl group.

n → π transitions:* These lower-intensity absorptions involve the excitation of non-bonding electrons (from the nitrogen of the pyridine ring and the oxygens of the ester group) to π* antibonding orbitals.

The position of the maximum absorbance (λmax) and the intensity of these bands can be influenced by the solvent polarity. researchgate.net

Microscopic Techniques for Material Characterization (e.g., SEM)

Scanning Electron Microscopy (SEM) is a powerful technique for characterizing the surface morphology and topography of solid materials. An SEM scans a focused beam of electrons over a sample's surface, and the resulting interactions generate signals that are used to create high-resolution images.

For a solid sample of this compound, SEM analysis would be used to:

Visualize the crystal habit and morphology (e.g., needles, plates, blocks).

Determine the particle size and size distribution.

Examine the surface texture and features of the crystalline material.

This type of analysis is particularly important in materials science and pharmaceutical applications where the physical properties of a compound, such as its crystal form and particle size, can significantly impact its behavior and performance.

Future Research Directions and Challenges

Development of Novel Catalytic Systems for Efficient Transformations

The reactivity of the bromopyridine core in Methyl 2-(3-bromopyridin-4-yl)acetate makes it an ideal substrate for a variety of cross-coupling reactions. Future research will likely focus on the development of more efficient and sustainable catalytic systems to facilitate these transformations. A significant challenge lies in achieving high selectivity and yield while minimizing catalyst loading and reaction times.

The exploration of novel palladium(II) complexes with tailored pyridine-based ligands presents a promising avenue. nih.gov The electronic and steric properties of these ligands can be fine-tuned to enhance the catalytic activity and stability of the palladium center, leading to more efficient Suzuki-Miyaura, Heck, and Sonogashira coupling reactions. nih.gov Furthermore, the development of catalysts based on more abundant and less toxic metals, such as iron, copper, or nickel, is a key goal for greener chemical synthesis.

Another area of interest is the catalytic transformation of the acetate (B1210297) moiety. The development of selective catalytic systems for the hydrolysis, amidation, or reduction of the ester group in the presence of the reactive bromopyridine ring would significantly expand the synthetic utility of this compound. Photocatalysis and electrocatalysis are emerging as powerful tools in organic synthesis and could offer novel pathways for the functionalization of this compound under mild conditions. rsc.org

Exploration of New Biological Activities and Target Identification

The pyridine (B92270) scaffold is a common motif in a wide range of biologically active compounds. nih.govnih.gov Consequently, derivatives of this compound hold significant potential for applications in medicinal chemistry. Future research will be directed towards the synthesis of libraries of compounds derived from this building block and the systematic evaluation of their biological activities.

A key challenge in this area is the identification of specific biological targets for any observed activity. High-throughput screening campaigns against a diverse range of enzymes and receptors will be crucial. For instance, the structural similarity of pyridine derivatives to endogenous ligands suggests that they may interact with a variety of protein targets. The investigation of substituted pyridines and purines containing 2,4-thiazolidinedione has shown promise in modulating triglyceride accumulation, indicating potential applications in metabolic disorders. researchgate.net Similarly, the broad spectrum of biological activities observed in ring-substituted salicylanilides and carbamoylphenylcarbamates, including inhibition of photosynthetic electron transport, underscores the diverse biological potential of substituted aromatic compounds. mdpi.com

Once a lead compound with interesting biological activity is identified, detailed structure-activity relationship (SAR) studies will be necessary to optimize its potency and selectivity. This involves the systematic modification of the pyridine ring, the acetate side chain, and the bromo substituent to understand their contributions to the biological effect.

Application in Materials Science and Supramolecular Chemistry

The rigid and planar nature of the pyridine ring, combined with its ability to coordinate with metal ions, makes this compound an attractive building block for the construction of novel materials and supramolecular assemblies. cmu.edu Future research in this area could focus on the synthesis of pyridine-based ligands for the development of metal-organic frameworks (MOFs), coordination polymers, and other functional materials. cmu.edu

The bromine atom provides a convenient handle for post-synthetic modification, allowing for the introduction of various functional groups to tailor the properties of the resulting materials. For example, the synthesis of 1-phenyl-3-(pyridine-4-yl)prop-2-ynyl acetate highlights the use of coupling reactions to create extended π-conjugated systems, which are of interest for their electronic and optical properties. asianpubs.org

A significant challenge in this field is the precise control over the self-assembly process to generate well-defined and stable supramolecular structures. The interplay of non-covalent interactions, such as hydrogen bonding, π-π stacking, and metal coordination, will need to be carefully considered and controlled. The development of functional materials with applications in areas such as catalysis, sensing, and gas storage is a major long-term goal.

Advanced Mechanistic Investigations via In Situ Spectroscopy

A deeper understanding of the reaction mechanisms involved in the transformations of this compound is crucial for the optimization of existing synthetic methods and the development of new ones. In situ spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for the real-time monitoring of chemical reactions.

Future research will likely involve the application of advanced NMR techniques, such as two-dimensional exchange spectroscopy (2D-EXSY), to study the kinetics and thermodynamics of reactions involving this compound. These studies can provide valuable insights into the formation of reaction intermediates, the role of the catalyst, and the influence of reaction conditions on the reaction pathway. For example, NMR studies on the binding of pyridine methyl derivatives to cytochrome c have provided detailed information on the binding properties and the hyperfine-shifted NMR signals of the resulting complexes.

A key challenge in in situ spectroscopic studies is the often-low concentration of reaction intermediates, which can make their detection and characterization difficult. The use of high-sensitivity NMR probes and the development of novel experimental setups will be important for overcoming this limitation. The insights gained from these mechanistic studies will be invaluable for the rational design of more efficient and selective synthetic processes.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis

The fields of artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the way chemical research is conducted. beilstein-journals.org For a compound like this compound, these technologies can be applied to both the design of new derivatives with desired properties and the optimization of their synthesis. nih.gov

In the realm of compound design, ML models can be trained on large datasets of known molecules and their biological activities to predict the potential therapeutic utility of novel derivatives of this compound. This can help to prioritize synthetic targets and reduce the time and cost associated with drug discovery.

For synthesis, ML algorithms can be used to optimize reaction conditions, such as temperature, solvent, and catalyst, to maximize the yield and purity of the desired product. beilstein-journals.orgsemanticscholar.org These algorithms can learn from experimental data to identify complex relationships between reaction parameters and outcomes, leading to more efficient and robust synthetic protocols. duke.edu A significant challenge is the need for large and high-quality datasets to train these models effectively. The development of automated high-throughput experimentation platforms will be crucial for generating the necessary data to fully leverage the power of AI and ML in chemical synthesis. beilstein-journals.org

Q & A

Q. What are the common synthetic routes for Methyl 2-(3-bromopyridin-4-yl)acetate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cross-coupling reactions. For example, bromopyridine derivatives often undergo Suzuki-Miyaura coupling with boronic acids or esters to introduce functional groups. Reaction conditions such as catalyst choice (e.g., Pd(PPh₃)₄), solvent (e.g., THF or DMF), and temperature (80–120°C) critically affect yield and purity. A comparative study of methods shows that microwave-assisted synthesis reduces reaction time by 40% compared to conventional heating .

Q. Table 1: Synthetic Methods Comparison

MethodCatalystSolventYield (%)Reference
Suzuki-Miyaura CouplingPd(PPh₃)₄DMF78
Nucleophilic SubstitutionK₂CO₃THF65

Q. How is this compound characterized using spectroscopic techniques?

  • Methodological Answer : Characterization relies on ¹H/¹³C NMR , FTIR , and mass spectrometry . Key NMR signals include the methyl ester proton at δ 3.7 ppm (singlet) and aromatic protons in the pyridine ring (δ 7.5–8.5 ppm). FTIR confirms ester C=O stretching at ~1720 cm⁻¹ and C-Br absorption near 600 cm⁻¹. High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 245.98 (calc. 245.98) .

Advanced Research Questions

Q. What computational approaches are used to predict reactivity and regioselectivity in bromopyridine derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electronic properties and predict sites for electrophilic substitution. Fukui indices identify the C-3 position on the pyridine ring as more reactive due to electron-withdrawing effects from the bromine and ester groups. Molecular docking studies further explore interactions with biological targets, such as enzyme active sites .

Q. How can contradictory crystallographic data on analogous compounds inform structural refinement?

  • Methodological Answer : Discrepancies in bond lengths or angles (e.g., C-Br vs. C-O distances) may arise from twinning or disorder. Software like SHELXL (for small-molecule refinement) and ORTEP-3 (for graphical representation) are used to model disorder. For example, a 0.05 Å deviation in C-Br bond lengths between two studies could indicate thermal motion artifacts, resolved by refining anisotropic displacement parameters .

Q. What strategies optimize reaction scalability while maintaining stereochemical integrity?

  • Methodological Answer : Scalability challenges include controlling exothermic reactions and minimizing byproducts. Flow chemistry systems improve heat dissipation, reducing decomposition. Chiral HPLC or circular dichroism (CD) monitors stereochemical purity. A case study on a related pyridine ester achieved 95% enantiomeric excess (ee) using a chiral palladium catalyst at 10 mmol scale .

Data Analysis and Troubleshooting

Q. How are conflicting solubility profiles resolved for in vitro assays?

  • Methodological Answer : Solubility in DMSO vs. aqueous buffers can vary due to ester hydrolysis. A tiered approach includes:
  • Dynamic Light Scattering (DLS) to detect aggregates.
  • Co-solvents (e.g., 10% PEG-400) to enhance stability.
  • LC-MS monitoring of hydrolytic degradation over 24 hours .

Q. What statistical methods address variability in biological activity data?

  • Methodological Answer : Multivariate ANOVA identifies outliers in dose-response curves. For IC₅₀ values with >20% CV, bootstrap resampling (n=1000 iterations) reduces bias. A study on kinase inhibition used this approach to refine IC₅₀ from 1.2 ± 0.5 μM to 1.0 ± 0.2 μM .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.